molecular formula C9H9Cl2NO2 B13039155 (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid

(3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid

Cat. No.: B13039155
M. Wt: 234.08 g/mol
InChI Key: FJJTUPBXHKDPTC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9Cl2NO2 It is a derivative of phenylalanine, where the phenyl group is substituted with two chlorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form 2,6-dichlorophenylglycine.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-nitro-3-(2,6-dichlorophenyl)propanoic acid.

    Reduction: Formation of 3-amino-3-(2,6-dichlorophenyl)propanol.

    Substitution: Formation of 3-amino-3-(2,6-dimethoxyphenyl)propanoic acid.

Scientific Research Applications

(3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dichlorophenyl)propanoic acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.

    2,6-Dichlorophenylalanine: Similar structure but with different stereochemistry, affecting its biological activity.

    2,6-Dichlorophenylglycine: An intermediate in the synthesis of (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both amino and dichlorophenyl groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

(3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid

InChI

InChI=1S/C9H9Cl2NO2/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1

InChI Key

FJJTUPBXHKDPTC-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@H](CC(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CC(=O)O)N)Cl

Origin of Product

United States

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